molecular formula C17H20N4O3S2 B2707677 N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide CAS No. 868973-70-0

N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2707677
CAS No.: 868973-70-0
M. Wt: 392.49
InChI Key: IRJIUMHDLYERKT-UHFFFAOYSA-N
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Description

N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a sulfanyl group bearing a cyclopentylcarbamoyl methyl moiety and an acetamide group linked to a phenoxy substituent. This scaffold is synthetically accessible via alkylation of 5-amino-1,3,4-thiadiazole-2-thiol intermediates, as outlined in studies on analogous compounds .

Properties

IUPAC Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c22-14(10-24-13-8-2-1-3-9-13)19-16-20-21-17(26-16)25-11-15(23)18-12-6-4-5-7-12/h1-3,8-9,12H,4-7,10-11H2,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJIUMHDLYERKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thiadiazole ring and phenoxyacetamide moiety. The general formula can be represented as follows:

C14H16N4O2S\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of Thiadiazole : The initial step includes the condensation of thiosemicarbazide with an appropriate carbonyl compound to form 1,3,4-thiadiazole derivatives.
  • Cyclopentylcarbamoyl Group Introduction : This is achieved through the reaction of the thiadiazole with cyclopentanecarboxylic acid derivatives.
  • Phenoxyacetylation : Finally, the phenoxyacetyl group is introduced via acylation reactions.

The biological activity of this compound primarily involves its interaction with specific biological targets such as enzymes and receptors. It has been shown to exhibit:

  • Antimicrobial Activity : The compound demonstrates significant inhibitory effects against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for various strains, showcasing its potential as an antibacterial agent .
  • Anti-inflammatory Studies : In vitro assays conducted on human macrophages revealed that the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its role in mitigating inflammatory responses .
  • Cytotoxicity Assessments : A cytotoxicity study on cancer cell lines demonstrated that the compound inhibited cell proliferation with IC50 values in the micromolar range, indicating potential as an anticancer agent .

Comparative Biological Activity Table

Biological ActivityObserved EffectReference
AntimicrobialMIC: 16 - 64 µg/mL
Anti-inflammatoryReduced TNF-α and IL-6 levels
CytotoxicityIC50 in micromolar range

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Features
Target Compound: N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide Cyclopentylcarbamoyl methyl (sulfanyl), phenoxy (acetamide) ~463.54 g/mol High lipophilicity; potential for conformational rigidity
N-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide 4-Fluorophenyl methyl (sulfanyl), phenoxy (acetamide) 375.44 g/mol Electron-withdrawing fluorine may enhance metabolic stability
2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Benzyl (sulfanyl), 2-trifluoromethylphenyl (acetamide) ~477.44 g/mol Trifluoromethyl group improves bioavailability and target selectivity
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide 4-Chlorophenoxy (acetamide), 4-trifluoromethylbenzyl (sulfanyl) ~437.84 g/mol Chlorophenoxy and trifluoromethyl groups enhance electron-deficient character
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide Methyl (sulfanyl), unsubstituted acetamide 187.24 g/mol Simplest analog; lower steric hindrance but reduced bioactivity

Structural and Crystallographic Insights

  • Crystal Packing : Analogs like 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole exhibit butterfly-shaped conformations, with planar thiadiazole and aryl rings . Such structural rigidity may enhance binding to flat enzymatic pockets.
  • Bond Angles and Distances : Consistent geometry across derivatives (e.g., C–S bond lengths ~1.74–1.78 Å) confirms structural integrity .

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